

cross-validation of tigecycline mesylate research findings

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Tigecycline Mesylate: A Comparative Guide for Researchers

An objective analysis of **tigecycline mesylate**'s performance against alternative antibiotics, supported by experimental data, for researchers, scientists, and drug development professionals.

Tigecycline mesylate, a glycylcycline antibiotic, represents a significant tool in the armamentarium against a variety of challenging bacterial infections. Its broad spectrum of activity, encompassing both Gram-positive and Gram-negative pathogens, including many with multidrug resistance, has positioned it as a critical therapeutic option. This guide provides a comprehensive cross-validation of research findings on **tigecycline mesylate**, comparing its efficacy and safety with other commonly used antibiotics in key clinical indications: complicated skin and skin structure infections (cSSSI), complicated intra-abdominal infections (cIAI), and community-acquired pneumonia (CAP).

Performance Comparison: Clinical Trial Data

The following tables summarize the quantitative data from pivotal Phase 3 clinical trials, offering a clear comparison of **tigecycline mesylate**'s performance against comparator antibiotics.

Complicated Skin and Skin Structure Infections (cSSSI)



Table 1: Clinical Cure Rates in cSSSI Trials

Study Population	Tigecycline	Vancomycin/Aztreo nam	Difference (95% CI)
Clinically Evaluable (CE)	86.5%	88.6%	-2.1% (-6.8% to 2.7%)
Clinical Modified Intent-to-Treat (c- mITT)	79.7%	81.9%	-2.2% (-7.1% to 2.8%)

Data from pooled analysis of two Phase 3, randomized, double-blind studies.[1][2]

Table 2: Common Adverse Events in cSSSI Trials

Adverse Event	Tigecycline	Vancomycin/Aztreonam
Nausea	Increased	Lower Incidence
Vomiting	Increased	Lower Incidence
Rash	Lower Incidence	Increased
Elevated Hepatic Aminotransferase	Lower Incidence	Increased

Data from pooled analysis of two Phase 3, randomized, double-blind studies.[1]

Complicated Intra-Abdominal Infections (cIAI)

Table 3: Clinical Cure Rates in cIAI Trials



Study Population	Tigecycline	lmipenem/Cilastati n	Difference (95% CI)
Microbiologically Evaluable (ME)	86.1%	86.2%	-0.1% (-4.5% to 4.4%)
Microbiological Modified Intent-to- Treat (m-mITT)	80.2%	81.5%	-1.3% (-5.8% to 3.2%)

Data from a pooled analysis of two Phase 3, double-blind trials.[3]

Table 4: Common Adverse Events in cIAI Trials

Adverse Event	Tigecycline	lmipenem/Cilastati n	P-value
Nausea	24.4%	19.0%	0.01
Vomiting	19.2%	14.3%	0.008
Diarrhea	13.8%	13.2%	0.719

Data from a pooled analysis of two Phase 3, double-blind trials.[3]

Community-Acquired Pneumonia (CAP)

Table 5: Clinical Cure Rates in CAP Trials

Study Population	Tigecycline	Levofloxacin	Difference (95% CI)
Clinically Evaluable (CE)	89.7%	86.3%	3.4% (-2.2% to 9.1%)
Clinical Modified Intent-to-Treat (c- mITT)	81.0%	79.7%	1.3% (-4.5% to 7.1%)

Data from pooled analysis of two Phase 3 studies.[4]



Table 6: Common Drug-Related Adverse Events in CAP Trials

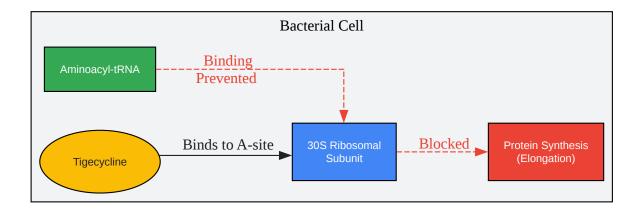
Adverse Event	Tigecycline	Levofloxacin
Nausea	20.8%	6.6%
Vomiting	13.2%	3.3%
Elevated Alanine Aminotransferase	2.8%	7.3%
Elevated Aspartate Aminotransferase	2.6%	6.9%

Data from integrated results of two Phase 3 studies.

Mechanism of Action and Resistance

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis. Resistance to tigecycline, though still relatively uncommon, primarily occurs through the overexpression of efflux pumps.

Signaling Pathway: Mechanism of Action

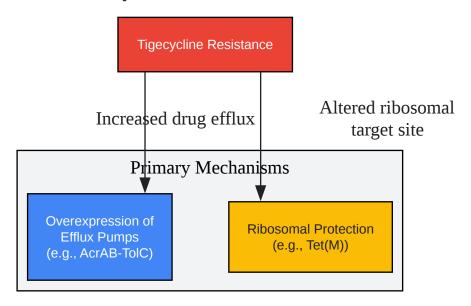


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Tigecycline inhibits protein synthesis by binding to the 30S ribosomal subunit.



Logical Relationship: Mechanisms of Resistance



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Primary mechanisms of bacterial resistance to tigecycline.

Experimental Protocols

The following provides a detailed overview of the methodologies employed in the pivotal Phase 3 clinical trials.

Complicated Skin and Skin Structure Infections (cSSSI) Trials (e.g., NCT00081575)

- Study Design: These were Phase 3, randomized, double-blind, multicenter, active-controlled, non-inferiority trials.[5]
- Patient Population: Hospitalized adults with a clinical diagnosis of cSSSI requiring
 intravenous antibiotic therapy for at least 5 days were enrolled.[6] Key inclusion criteria
 included the presence of a major abscess, an infected ulcer, a burn wound, or a deep soft
 tissue infection. Exclusion criteria included infections that could be treated by surgery and
 wound care alone, diabetic foot ulcers or bedsores present for more than a week, and poor
 circulation likely to lead to amputation.
- Dosing Regimen:



- Tigecycline: An initial intravenous dose of 100 mg, followed by 50 mg every 12 hours.
- Comparator (Vancomycin/Aztreonam): Vancomycin 1 g intravenously every 12 hours and aztreonam 2 g intravenously every 12 hours.[5]
- Duration of therapy was 5 to 14 days.[7]
- Microbiological Analysis:
 - Specimens for culture were obtained from the infection site at baseline.
 - Identification and antimicrobial susceptibility testing of isolates were performed by a central laboratory.
 - Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Complicated Intra-Abdominal Infections (cIAI) Trials (e.g., NCT00081744)

- Study Design: These were Phase 3, randomized, double-blind, multicenter, active-controlled, non-inferiority trials.[8][9]
- Patient Population: Hospitalized adults with a diagnosis of cIAI requiring surgical intervention were included.[8] Diagnoses included complicated appendicitis, cholecystitis, and intraabdominal abscess.[8] Patients with an Acute Physiology and Chronic Health Evaluation (APACHE) II score greater than 30 or those with suspected or proven Pseudomonas aeruginosa infection were excluded.[9]
- Dosing Regimen:
 - Tigecycline: An initial intravenous dose of 100 mg, followed by 50 mg every 12 hours.
 - Comparator (Imipenem/Cilastatin): 500 mg/500 mg intravenously every 6 hours (with dose adjustments for renal impairment).[8]
 - Duration of therapy was 5 to 14 days.[8]



- Microbiological Analysis:
 - Intra-abdominal specimens for culture were obtained during the surgical procedure.
 - Aerobic and anaerobic cultures were performed.
 - Isolates were identified, and susceptibility testing was conducted at a central laboratory using CLSI-recommended methods.

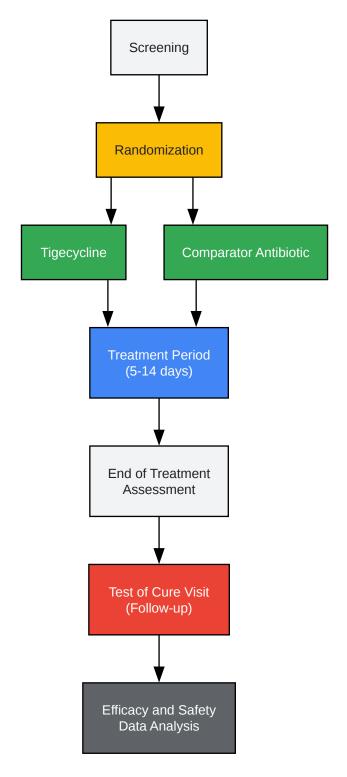
Community-Acquired Pneumonia (CAP) Trials (e.g., NCT00079885)

- Study Design: These were Phase 3, randomized, double-blind, multicenter, active-controlled, non-inferiority trials.
- Patient Population: Hospitalized adults with a clinical and radiological diagnosis of CAP were enrolled.[10] Patients were stratified based on the Pneumonia Severity Index (PSI). Key inclusion criteria were the presence of a new infiltrate on chest radiograph and signs and symptoms of pneumonia. Patients with healthcare-associated pneumonia or those who had received prior antibiotic therapy for more than 24 hours were excluded.
- Dosing Regimen:
 - Tigecycline: An initial intravenous dose of 100 mg, followed by 50 mg every 12 hours.[11]
 - Comparator (Levofloxacin): 500 mg intravenously every 12 or 24 hours.
 - Total therapy duration was 7 to 14 days. In one of the studies, a switch to oral levofloxacin was permitted for both treatment arms after at least 3 days of intravenous therapy.
- Microbiological Analysis:
 - Baseline respiratory and blood cultures were obtained.
 - Sputum specimens were assessed for quality before culture.
 - Pathogen identification and susceptibility testing were performed by a central laboratory according to CLSI standards.





Experimental Workflow: A Generalized Phase 3 Clinical Trial



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A generalized workflow for the pivotal Phase 3 clinical trials of tigecycline.

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